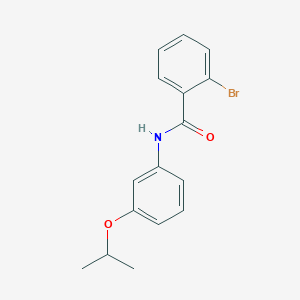![molecular formula C12H16ClF2NO B1318310 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride CAS No. 1050509-63-1](/img/structure/B1318310.png)
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H15F2NO•HCl . It has a molecular weight of 263.71 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15F2NO.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 263.71 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
Spectral Characterization and Structural Analysis : The compound has been subject to detailed spectroscopic characterization, revealing insights into its structure and stability. For instance, the paper by Munigela et al. (2008) discusses the spectral characterization of degradation impurities of paroxetine hydrochloride hemihydrate, a compound related to 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride, providing insights into its molecular structure and degradation pathways (Munigela et al., 2008).
Crystal and Molecular Structure Studies : The crystal and molecular structures of various piperidine derivatives, including those similar to this compound, have been extensively studied. For example, Arulraj et al. (2020) explored the structural aspects of a piperidin-4-one derivative, contributing to a deeper understanding of the conformational dynamics of such compounds (Arulraj et al., 2020).
Synthesis and Chemical Properties
- Synthesis Approaches : Research has focused on developing efficient synthesis methods for compounds structurally similar to this compound. For instance, a study by Zheng Rui (2010) presents a synthesis approach for a closely related compound, demonstrating the methodologies and efficiencies in synthesizing such chemical structures (Zheng Rui, 2010).
Applications in Medicinal Chemistry
Development of Bioactive Compounds : The structural framework of this compound has been explored in the context of developing bioactive compounds. For example, studies have investigated its derivatives as potential candidates in medicinal chemistry, exploring their bioactivity and interactions with biological targets (Finke et al., 2001).
Molecular Interaction Studies : There's an interest in understanding how such compounds interact at the molecular level, which is crucial for their application in drug design. For example, Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives to predict their interaction efficiencies, which is relevant for understanding the interaction properties of this compound (Kaya et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMBTSXGIERPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)


![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
